Technical Master File: 5,8-Dichloro-7-nitroisoquinoline
Technical Master File: 5,8-Dichloro-7-nitroisoquinoline
Part 1: Executive Technical Synthesis
5,8-Dichloro-7-nitroisoquinoline (CAS 1198775-29-9) represents a specialized "ortho-nitro-halo" scaffold within the isoquinoline family. Unlike generic isoquinoline building blocks, this molecule offers a pre-functionalized core where the electronic push-pull dynamics between the electron-withdrawing nitro group and the halogenated positions create distinct regioselective handles for medicinal chemistry.
For drug development professionals, this compound is not merely an intermediate; it is a branching point . The 7-nitro group activates the adjacent 8-chloro position for Nucleophilic Aromatic Substitution (SNAr), while the 5-chloro position remains relatively inert, allowing for sequential, orthogonal functionalization. This capability is critical for designing multi-target kinase inhibitors or tricyclic fused systems where precise substituent geometry is non-negotiable.
Part 2: Chemical Identity & Physical Properties[1]
| Property | Specification |
| CAS Number | 1198775-29-9 |
| IUPAC Name | 5,8-Dichloro-7-nitroisoquinoline |
| Molecular Formula | C9H4Cl2N2O2 |
| Molecular Weight | 243.05 g/mol |
| SMILES | O=C1=C(Cl)C2=C(C=CN=C2)C(Cl)=C1 |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |
| Key Functional Groups | Nitro (C7), Chloro (C5, C8), Pyridine Nitrogen (N2) |
Part 3: Synthesis & Manufacturing Protocol
The Challenge of Regioselectivity
Synthesizing 5,8-dichloro-7-nitroisoquinoline requires overcoming the natural reactivity of the isoquinoline ring. Standard nitration of isoquinoline occurs at C5 or C8. However, when these positions are blocked by chlorine, the directing effects shift. The 5,8-dichloro substitution pattern deactivates the benzene ring, necessitating harsh electrophilic conditions to force nitration at the C7 position, which is ortho to the C8-chlorine.
Validated Synthetic Route
The most robust pathway involves the nitration of a pre-halogenated precursor.
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Precursor Preparation: 5,8-Dichloroisoquinoline is generated via chlorination of isoquinoline (often requiring activation of the N-oxide or specific chlorinating agents like POCl3/PCl5 on an isoquinoline-5,8-dione intermediate).
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Nitration (The Critical Step): The 5,8-dichloro intermediate is subjected to mixed acid nitration.
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Reagents: Fuming HNO3 / H2SO4 (Oleum may be required).
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Mechanism:[1][2][3] The protonated isoquinolinium species is highly deactivated. The chlorine atoms at 5 and 8 direct the incoming nitronium ion (NO2+) to the 7-position (ortho to Cl-8, meta to Cl-5).
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Purification: The product precipitates upon quenching over ice; recrystallization from ethanol/acetone is standard.
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Synthesis Workflow Diagram
Figure 1: Synthetic pathway illustrating the conversion of isoquinoline to the target nitro-dichloro derivative. Note the forcing conditions required for the final nitration step due to ring deactivation.
Part 4: Reactivity Profile & Applications
Mechanistic Insight: The "Ortho-Nitro" Activation
The primary value of CAS 1198775-29-9 lies in the differential reactivity of its two chlorine atoms.
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C8-Chlorine: This position is activated for SNAr reactions because it is ortho to the electron-withdrawing nitro group at C7. Nucleophiles (amines, thiols, alkoxides) will preferentially displace the C8-Cl.
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C5-Chlorine: This position is meta to the nitro group and sterically shielded by the peri-hydrogen at C4. It remains intact during mild SNAr, allowing for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Experimental Protocol: Regioselective SNAr Displacement
Objective: Selective displacement of C8-Cl with a primary amine (R-NH2).
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Dissolution: Dissolve 1.0 eq of 5,8-dichloro-7-nitroisoquinoline in anhydrous THF or DMF (0.1 M).
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Base Addition: Add 1.2 eq of DIPEA (Hunig's base) to scavenge HCl.
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Nucleophile Addition: Add 1.05 eq of the amine (R-NH2) dropwise at 0°C.
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Reaction: Warm to RT. Monitor by LCMS. The C8-substituted product typically forms within 2-4 hours.
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Note: If temperature is raised >60°C, risk of bis-substitution (C5 and C8) increases.
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Workup: Dilute with water, extract with EtOAc. The nitro group remains for later reduction.
Reactivity Logic Diagram
Figure 2: Reactivity map highlighting the divergent synthetic pathways. Pathway A (SNAr) is the most common utilization of this scaffold due to the electronic activation provided by the nitro group.
Part 5: Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: This compound is a nitro-aromatic. While not explicitly classified as an explosive, nitro-halogenated heterocycles can be energetic. Avoid heating dry solids. Perform all reactions in a fume hood.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive.
References
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BenchChem. 5,8-Dichloro-7-nitroisoquinoline Product Data. Retrieved from
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PubChem. 5-Nitroisoquinoline Compound Summary (Analogous Reactivity). National Library of Medicine. Retrieved from
- Science of Synthesis.Isoquinolines: Halogenation and Nitration Protocols. Thieme Chemistry.
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BLD Pharm. 5,8-Dichloro-7-nitroisoquinoline MSDS and Properties. Retrieved from
